molecular formula C12H14N4O B7638632 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone

2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone

Cat. No.: B7638632
M. Wt: 230.27 g/mol
InChI Key: PBWAVZUUWSWXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatility in synthetic organic chemistry due to their stability and ability to undergo various chemical transformations

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(15-7-3-4-8-15)9-16-11-6-2-1-5-10(11)13-14-16/h1-2,5-6H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWAVZUUWSWXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone typically involves the reaction of benzotriazole with a suitable pyrrolidine derivative. One common method involves the use of 1H-benzotriazole and 1-pyrrolidinecarboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone has several applications in scientific research:

    Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The benzotriazole moiety can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to modulation of their activity. This compound can also act as a ligand, binding to metal ions and influencing their catalytic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzotriazol-1-yl)-3-phenylpropynone
  • 2-(1H-Benzotriazol-1-yl)acetonitrile
  • Benzimidazole-substituted benzotriazole

Uniqueness

2-(Benzotriazol-1-yl)-1-pyrrolidin-1-ylethanone is unique due to its combination of the benzotriazole and pyrrolidine moieties, which confer distinct chemical and biological properties

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